2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition reaction of carboxylate-substituted enones . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and automated reaction systems may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups.
Prolinol: A pyrrolidine derivative with hydroxyl groups.
Uniqueness
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a carboxylic acid group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11/h2-5,10-11,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
NPLUHRDFXUIWSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCN2)C(=O)O |
Origin of Product |
United States |
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